4-Chlorobenzene-d4-sulfonamide

描述

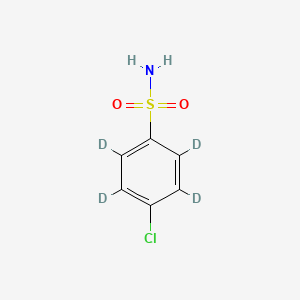

4-Chlorobenzene-d4-sulfonamide (CAS 544686-14-8) is a deuterated analog of 4-chlorobenzenesulfonamide (CAS 98-64-6), where four hydrogen atoms are replaced with deuterium isotopes . This modification is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmacokinetic research, as deuterium labeling enhances detection sensitivity and reduces metabolic degradation rates . The parent compound, 4-chlorobenzenesulfonamide, features a sulfonamide group (-SO₂NH₂) attached to a chlorinated benzene ring, conferring stability and reactivity for pharmaceutical and chemical synthesis applications .

准备方法

The synthesis of 4-Chlorobenzene-d4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with deuterated ammonia or a deuterated amine in the presence of a base . The reaction conditions often include:

Reagents: 4-chlorobenzenesulfonyl chloride, deuterated ammonia or deuterated amine, and a base (e.g., sodium hydroxide or potassium carbonate).

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

4-Chlorobenzene-d4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperatures and in appropriate solvents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield 4-chlorobenzenesulfonic acid, while reduction may produce 4-chlorobenzenamine.

科学研究应用

Medicinal Chemistry

4-Chlorobenzene-d4-sulfonamide serves as a valuable tool in drug development and pharmacological research. Its structural properties allow it to act as a precursor for synthesizing various pharmaceutical compounds.

Key Applications:

- Drug Synthesis : It is utilized in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. The deuterated form aids in tracing and understanding metabolic pathways due to its distinct isotopic signature .

- Biological Studies : The compound has been investigated for its potential effects on central nervous system diseases, where arylsulfonamides have shown promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Environmental Studies

In environmental chemistry, this compound is used for monitoring and assessing the presence of sulfonamide contaminants in various ecosystems.

Key Applications:

- Contaminant Analysis : The compound's stable isotopic nature makes it suitable for use in mass spectrometry, allowing researchers to trace the degradation pathways of sulfonamides in environmental samples .

- Biomonitoring : It has been employed in human biomonitoring studies to detect exposure levels to sulfonamide contaminants, providing insights into their prevalence and effects on human health .

Synthetic Chemistry

The compound is also significant in synthetic chemistry as a reagent for various organic transformations.

Key Applications:

- Organic Synthesis : It acts as a versatile building block in the synthesis of more complex organic molecules. Its ability to form stable intermediates facilitates reactions that are crucial for developing new materials and chemicals .

- Enzyme Inhibition Studies : this compound has been used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates, allowing researchers to explore interactions at the molecular level .

Data Tables

| Application Area | Specific Use Case | Methodology/Outcome |

|---|---|---|

| Medicinal Chemistry | Drug Synthesis | Synthesis of antibacterial agents |

| Biological Studies | Evaluation of neuroprotective effects | |

| Environmental Studies | Contaminant Analysis | Mass spectrometry for sulfonamide detection |

| Biomonitoring | Assessment of human exposure levels | |

| Synthetic Chemistry | Organic Synthesis | Formation of complex organic molecules |

| Enzyme Inhibition Studies | Analysis of interaction mechanisms |

Case Studies

-

Alzheimer's Disease Research :

- In a study exploring new treatments for Alzheimer's, this compound was synthesized and tested for its inhibitory effects on specific enzymes involved in amyloid plaque formation. Results indicated a significant reduction in plaque accumulation in vitro, suggesting potential therapeutic applications .

-

Environmental Monitoring :

- A research project focused on assessing the contamination levels of pharmaceuticals in urban waterways utilized this compound as an internal standard during liquid chromatography-mass spectrometry analysis. The findings revealed widespread contamination, prompting further investigations into source identification and mitigation strategies .

作用机制

The mechanism of action of 4-Chlorobenzene-d4-sulfonamide involves its interaction with specific molecular targets and pathways . The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful for studying isotope effects. The compound may also interact with enzymes and proteins, affecting their activity and function.

相似化合物的比较

Comparison with Structurally Related Sulfonamides

Structural Modifications and Substituent Effects

4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide

- Structure : Incorporates a Schiff base (imine) group derived from 5-chloro-salicylaldehyde, forming a planar conjugated system .

- Key Data: Melting Point: Not reported. Pharmacological Activity: Demonstrated in vitro antimicrobial studies due to metal complexation .

4-Chloro-N-(3,5-dimethyl-phenyl)benzenesulfonamide

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Contains a pyrazole ring linked to the benzene ring, introducing heterocyclic diversity .

- Comparison : The pyrazole moiety enhances electronic interactions, making it a candidate for cyclooxygenase (COX) inhibition, unlike the deuterated compound, which is primarily a tracer .

- Key Data: Molecular Formula: C₁₆H₁₄ClN₃O₂S . Biological Activity: Potential anti-inflammatory applications .

Physicochemical Properties

生物活性

4-Chlorobenzene-d4-sulfonamide, a derivative of sulfonamide compounds, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the chlorobenzene and sulfonamide functional groups contributes to its biological activity. The sulfonamide group is known for its role in inhibiting bacterial growth and has been utilized in various therapeutic applications.

Biological Activity Overview

Sulfonamides, including this compound, exhibit a range of biological activities:

- Antibacterial Properties : Sulfonamides function primarily as bacteriostatic agents by inhibiting the synthesis of folic acid in bacteria. This action is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial DNA synthesis .

- Antiproliferative Effects : Recent studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- Antioxidant Activity : The ability of sulfonamides to scavenge free radicals has been investigated. In assays measuring DPPH radical scavenging activity, various sulfonamide derivatives exhibited moderate antioxidant effects, indicating potential health benefits .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of chlorobenzenes with sulfonyl chlorides. The resulting compound can be characterized using spectral analysis techniques such as NMR and IR spectroscopy.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Varies by strain |

| Antiproliferative | MMP inhibition; cell cycle arrest | 12.33 μg/mL (for related compounds) |

| Antioxidant | DPPH radical scavenging | 0.66 - 1.75 mM |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides against common pathogens like Escherichia coli and Klebsiella. Results indicated that while some strains showed resistance, others were significantly inhibited by sulfonamide derivatives .

- Anticancer Activity : In vitro studies have reported that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines through mechanisms involving MMP inhibition and disruption of microtubule assembly .

- Radical Scavenging Activity : Research utilizing the DPPH assay demonstrated that certain sulfonamide derivatives possess notable antioxidant capabilities, with specific structural features enhancing their effectiveness .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chlorobenzene-d4-sulfonamide, and how are intermediates characterized?

- Answer : A common method involves chlorosulphonation of deuterated chlorobenzene (C6D4Cl) using chlorosulphonic acid at 0°C, followed by ammonia treatment to yield the sulfonamide . Intermediate 4-chlorobenzenesulfonyl chloride is characterized via melting point determination (e.g., 145.75°C) and spectroscopic techniques such as NMR to confirm isotopic purity (deuterium substitution at the 2,3,5,6 positions) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 191.62 g/mol for C6D4ClSO2NH2). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, identifies residual protons and deuteration efficiency. Infrared (IR) spectroscopy validates the sulfonamide functional group (S=O stretch at ~1150–1350 cm⁻¹) .

Q. How does isotopic deuteration (d4) influence the compound’s physicochemical properties?

- Answer : Deuteration reduces vibrational modes, affecting solubility and reaction kinetics. For example, deuterated analogs may exhibit altered melting points and slower hydrogen/deuterium exchange in acidic/basic conditions, which is critical for mechanistic studies using isotopic tracing .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of sulfonamide formation during synthesis?

- Answer : Regioselectivity is controlled by reaction conditions:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during chlorosulphonation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride intermediate stability .

- Catalysts : Triethylamine or NaHCO3 neutralizes HCl byproducts, improving yields of the sulfonamide .

Q. What strategies address contradictions in spectral data for deuterated sulfonamides?

- Answer : Discrepancies in NMR peaks (e.g., residual proton signals) arise from incomplete deuteration. Strategies include:

- Purification : Recrystallization in deuterated solvents (e.g., D2O/CD3OD) to remove protonated impurities .

- Isotopic enrichment : Repeating deuteration steps with excess D2O under reflux to ensure >98% isotopic purity .

Q. How can this compound be applied in kinetic isotope effect (KIE) studies for enzyme inhibition assays?

- Answer : The compound serves as a deuterated probe to study sulfonamide-binding enzymes (e.g., carbonic anhydrase). KIE is calculated by comparing reaction rates of protonated vs. deuterated analogs using stopped-flow spectroscopy. For example, a KIE >1 indicates rate-limiting proton transfer steps in enzyme-substrate interactions .

Q. What are the challenges in scaling up the synthesis of deuterated sulfonamides for in vivo studies?

- Answer : Key challenges include:

- Cost of deuterated reagents : Optimize stoichiometry to minimize excess use of expensive deuterated chlorobenzene .

- Purification at scale : Use column chromatography with silica gel modified for deuterated compounds to separate isotopic variants .

- Stability testing : Monitor deuteration loss under storage conditions (e.g., pH, temperature) via LC-MS .

Q. Methodological Notes

属性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675749 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-14-8 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。